Specific Scientific Field: Materials Science - Solar Energy
Summary of the Application: The compound is used in the design and synthesis of new naphthalenediimide (NDI) chromophores, which are employed in perovskite solar cells (PSCs). These chromophores serve as promising candidates for electron transfer layers (ETL).
Methods of Application or Experimental Procedures: Two new NDI chromophores were synthesized using the compound. These chromophores, named F1 and F2, were then used as electron transport layers (ETLs) in inverted PSC assemblies.
Results or Outcomes: The overall power conversion efficiency (PCE) of inverted PSC devices constructed using the F1 layer was 10.2%, with a circuit current density (Jsc) of 24.17 mAcm−2, an open circuit voltage (Voc) of 0.81 V, and a fill factor (FF) of 52%. PSCs constructed using the F2 layer had a PCE of 9.1%, a Jsc of 24.35 mAcm−2, a Voc of 0.83 V, and an FF of 45.4%. The performance of the PSCs is mainly attributed to the presence of -CF3 functional groups in F1 and F2 .
Specific Scientific Field: Materials Science - Anti-counterfeiting
Summary of the Application: The compound is used in the synthesis of 1,3,6,8-pyrenesulfonic acid sodium salt (PTSA), which exhibits pure blue fluorescence under UV light. Due to its excellent fluorescent properties and water solubility, PTSA is used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution .
Methods of Application or Experimental Procedures: PTSA was successfully synthesized via a one-step sulfonating reaction. This method is more convenient, effective, and eco-friendly than the traditional one. The as-prepared PTSA was used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution .
Results or Outcomes: The resulting inks possessed acceptable stability after being stored for 30 days. Various patterns, including a QR code, the logo of Wuhan University, Chinese characters, and so on, were printed on non-background paper through ink-jet and screen printing. The as-prepared materials exhibited good water solubility and outstanding fluorescence performances, indicating that the fluorescent PTSA material is a promising candidate for anti-counterfeiting applications .
Specific Scientific Field: Materials Science - High Energy Compounds
Summary of the Application: The compound is used in the synthesis of a new high-energy compound, [1,2,3,4]tetrazino[5,6-e][1,2,3,4]tetrazine 1,3,6,8-tetraoxide (TTTO). TTTO is synthesized in 10 steps from 2,2-bis(tert-butyl-NNO-azoxy)acetonitrile .
Methods of Application or Experimental Procedures: The synthesis strategy is based on the generation of oxygen-substituted diazonium ions and their intramolecular coupling with tert-butyl-NNO-azoxy, successively closing two 1,2,3,4-tetrazine 1,3-dioxide rings .
Results or Outcomes: The structure of TTTO was confirmed by single-crystal X-ray diffraction. The research suggests that TTTO is a promising candidate for high-energy applications .
5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid is a complex organic compound with the molecular formula C30H14N2O12 and a molecular weight of 594.45 g/mol. It features a unique structure characterized by multiple carbonyl groups and a phenanthroline backbone, which contributes to its potential applications in various fields such as materials science and medicinal chemistry. The compound's intricate arrangement of functional groups makes it a subject of interest for further research in coordination chemistry and organic synthesis .
The chemical behavior of this compound is influenced by its functional groups. Key reactions include:
Preliminary studies suggest that compounds related to 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid exhibit biological activities such as:
Several synthetic routes have been proposed for the preparation of 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid:
The unique properties of this compound lend themselves to various applications:
Interaction studies involving 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid focus on:
Several compounds share structural similarities with 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,10-Phenanthroline | Two nitrogen atoms in a fused ring system | Less complex than the target compound |
2-Aminophenol | Contains an amino group and hydroxyl group | Lacks the extensive carbonyl functionality |
Isophthalic Acid | Dicarboxylic acid structure | Simpler structure without phenanthroline moiety |
The complexity and multifunctionality of 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid set it apart from these similar compounds. Its potential for diverse applications in coordination chemistry and medicinal uses makes it a valuable subject for ongoing research .